Pyrimidine-4-carbonyl chloride

Description

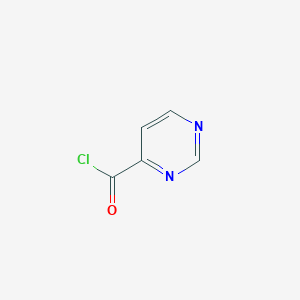

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-1-2-7-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTUOKCYZDAJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593431 | |

| Record name | Pyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-32-4 | |

| Record name | Pyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidine 4 Carbonyl Chloride and Its Derivatives

Precursor-Based Synthesis of Pyrimidine-4-carbonyl Chloride

A primary route to obtaining this compound involves the direct chemical modification of a pre-existing pyrimidine (B1678525) derivative that already contains a carboxylic acid group at the 4-position. Orotic acid (2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid) serves as a key biological and synthetic precursor for this purpose. nih.govresearchgate.netnih.govliberty.edu

Synthesis from Orotic Acid via Chlorination

The conversion of the carboxylic acid functional group in orotic acid to an acyl chloride is a standard and direct method for synthesizing the target compound. This transformation is a type of nucleophilic acyl substitution. The process involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom, thereby significantly increasing the reactivity of the carbonyl group for subsequent chemical reactions.

Chlorinating Agents and Reaction Conditions

Several reagents are effective for the chlorination of carboxylic acids, with thionyl chloride (SOCl₂) being one of the most common and efficient. youtube.comyoutube.comcommonorganicchemistry.commasterorganicchemistry.com The reaction with thionyl chloride is particularly advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride. youtube.commasterorganicchemistry.com

Alternative chlorinating agents include oxalyl chloride ((COCl)₂) and phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃). youtube.comresearchgate.net The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is also a very effective method that produces volatile byproducts. researchgate.net Reaction conditions typically involve heating the carboxylic acid with an excess of the chlorinating agent, either neat or in an inert solvent, to drive the reaction to completion. commonorganicchemistry.com

Table 1: Chlorination of Orotic Acid

| Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Reflux in neat SOCl₂ or inert solvent | SO₂(g), HCl(g) | Commonly used; gaseous byproducts simplify workup. youtube.commasterorganicchemistry.com |

| **Oxalyl Chloride ((COCl)₂) ** | Room temp or gentle heat in solvent (e.g., DCM) with catalytic DMF | CO(g), CO₂(g), HCl(g) | Mild conditions; volatile byproducts. researchgate.net |

| **Phosphorus Pentachloride (PCl₅) ** | Heating with substrate | POCl₃, HCl(g) | Highly reactive; byproduct removal is necessary. youtube.com |

General Synthetic Approaches to Pyrimidine Derivatives Relevant to this compound

The construction of the pyrimidine ring itself is a fundamental aspect of accessing the diverse range of derivatives needed for further functionalization. Multicomponent reactions (MCRs) are particularly powerful strategies in this regard, as they allow for the assembly of complex molecules like pyrimidines from three or more starting materials in a single step, promoting atom economy and efficiency. eurekaselect.combenthamdirect.comjchemrev.com

Multicomponent Reaction (MCR) Strategies for Pyrimidine Ring Construction

MCRs offer a convergent and diversity-oriented approach to building the pyrimidine scaffold. By varying the individual components, a wide library of substituted pyrimidines can be generated efficiently. These methods are central to modern synthetic and medicinal chemistry. acs.org

Three-component reactions are a well-established method for pyrimidine synthesis. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or equivalent), an aldehyde, and a nitrogen-containing species like urea (B33335) or an amidine. This is famously exemplified by the Biginelli reaction. biomedres.us

More recent methodologies have expanded this scope. For instance, an oxidative [3+2+1] three-component annulation utilizes amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol to construct the pyrimidine ring. organic-chemistry.orgresearchgate.net Another approach involves the reaction of active methylene compounds, perfluoroalkyl iodides, and amidines or guanidines, promoted by ambient light, to yield highly functionalized pyrimidines. acs.orgacs.org These methods highlight the versatility of combining different building blocks to achieve the target heterocyclic core. tandfonline.com

Expanding on the MCR concept, four-component reactions provide even greater opportunities for structural complexity and diversity in a single operation. One such strategy involves a palladium-catalyzed oxidative reaction between amidines, styrene, and N,N-dimethylformamide (DMF). nih.govscispace.com In this process, DMF uniquely serves as a dual synthon, providing both a one-carbon unit and the amide functionality for the final pyrimidine carboxamide product. nih.govscispace.com

Another innovative four-component approach is the iridium-catalyzed synthesis of pyrimidines from an amidine and up to three different alcohol molecules. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps to build the substituted pyrimidine ring, showcasing a sustainable method that can utilize biomass-derived alcohols. acs.orgnih.gov A variation of the Biginelli reaction also demonstrates a four-component synthesis by reacting methyl aroylpyruvate, an aromatic aldehyde, urea or thiourea, and methanol. biomedres.us

Table 2: Multicomponent Strategies for Pyrimidine Ring Synthesis

| Reaction Type | Key Components | Catalyst/Conditions | Description |

|---|---|---|---|

| Three-Component Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | Oxidative Annulation | Forms the pyrimidine ring via a [3+2+1] cycloaddition where the third component acts as a C1 source. organic-chemistry.orgresearchgate.net |

| Three-Component Annulation | Active Methylene Compounds, Perfluoroalkyl Iodides, Amidines | Ambient Light | A metal-free method to produce perfluoroalkylated pyrimidines. acs.orgacs.org |

| Four-Component Coupling | Amidines, Styrene, N,N-Dimethylformamide (DMF) | Palladium (Pd) catalyst | DMF acts as a dual synthon, providing both a carbon atom and an amide group to form pyrimidine carboxamides. nih.govscispace.com |

| Four-Component Coupling | Amidines, Alcohols (up to 3 different) | Iridium (Ir) catalyst | A regioselective synthesis involving condensation and dehydrogenation steps. nih.gov |

| Four-Component Biginelli Reaction | Methyl Aroylpyruvate, Aromatic Aldehyde, Urea/Thiourea, Methanol | Acid catalyst (e.g., NaHSO₄) | An extension of the classic Biginelli reaction to create highly functionalized dihydropyrimidines. biomedres.us |

Cyclization and Annulation Methodologies for this compound and its Derivatives

The synthesis of the pyrimidine core, a critical component of numerous biologically active molecules, can be achieved through a variety of cyclization and annulation strategies. These methodologies provide access to a wide array of substituted pyrimidines, including precursors to this compound.

Oxidative Annulation Mechanisms

Oxidative annulation has emerged as a powerful tool for the construction of pyrimidine rings. This approach often involves the formation of new carbon-nitrogen and carbon-carbon bonds under oxidative conditions, leading to the aromatic pyrimidine system.

One notable example involves the copper-catalyzed oxidative annulation of amidines with saturated ketones. This method proceeds through a cascade reaction involving oxidative dehydrogenation, annulation, and subsequent oxidative aromatization. The use of an oxidant, such as oxygen, facilitates the formation of the pyrimidine ring from readily available starting materials.

Another strategy employs a three-component oxidative annulation. For instance, the reaction of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol can efficiently produce pyrimidine derivatives. This method is characterized by its eco-friendliness and tolerance of various functional groups. Similarly, an oxidative annulation involving anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈), enables the synthesis of 4-arylpyrimidines through the activation of acetophenone-formamide conjugates. nih.gov

A plausible mechanism for some copper-catalyzed oxidative annulations involves the initial formation of an enamine from the ketone, followed by reaction with the amidine. Subsequent intramolecular cyclization and oxidation then lead to the final pyrimidine product. The choice of catalyst and oxidant is crucial for the efficiency and selectivity of these reactions.

Table 1: Examples of Oxidative Annulation Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Promoter | Key Features |

|---|---|---|

| Amidines, Saturated Ketones | Copper catalyst, 4-HO-TEMPO | Cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization. nih.gov |

| Amidines, Ketones, N,N-dimethylaminoethanol | - | Efficient, facile, and eco-friendly [3 + 2 + 1] three-component annulation. nih.gov |

| Anilines, Aryl Ketones, DMSO | K₂S₂O₈ | Provides 4-arylpyrimidines through activation of acetophenone-formamide conjugates. nih.gov |

[3+3] Cycloadditions

[3+3] Cycloaddition reactions represent a classical and versatile approach to pyrimidine synthesis. The most well-known example is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. acs.org This reaction can be modified by using a β-keto ester in place of the 1,3-diketone, and the efficiency can be improved through methods like ultrasound irradiation. acs.org

The general mechanism of the Pinner reaction involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the pyrimidine ring.

More recent developments in [3+3] cycloadditions for pyrimidine synthesis include the reaction of α-azidovinyl ketones with amidines in the presence of a base, leading to polysubstituted 5-aminopyrimidines. acs.org Another variation involves the annulation of 2,2,2-trichloroethyliden-acetophenones with amidines, which yields 2,4-diarylpyrimidines after dehydration and base-induced chloroform elimination. acs.org Furthermore, the reaction of acetylacetone and urea exemplifies a [3+3] cycloaddition to form the pyrimidine ring, which can then undergo further functionalization. acs.org

Table 2: Selected [3+3] Cycloaddition Strategies for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Amidine | Classical Pinner Reaction | Substituted Pyrimidines |

| β-Keto Ester | Amidine | Ultrasound Irradiation | Substituted Pyrimidines |

| α-Azidovinyl Ketones | Amidines | Base (K₂CO₃) | 5-Aminopyrimidines acs.org |

| 2,2,2-Trichloroethyliden-acetophenones | Amidines | Dehydration, Base | 2,4-Diarylpyrimidines acs.org |

| Acetylacetone | Urea | TFA, Water | 4,6-disubstituted Pyrimidine Ring acs.org |

[4+2] Cycloadditions and Hetero-Diels-Alder Reactions

[4+2] Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide a powerful pathway for the synthesis of six-membered heterocyclic rings like pyrimidines. In a typical hetero-Diels-Alder reaction for pyrimidine synthesis, a 1,3-diaza-1,3-butadiene derivative acts as the diene and reacts with a dienophile.

One strategy involves the in situ generation of ketimines from alkynes and sulfonyl azides, which then participate in a [4+2] cycloaddition to form multifunctionalized pyrimidines. acs.org Another approach utilizes 2-trifluoromethyl-1,3-diazabutadienes in a cyclization reaction to prepare 2-trifluoromethylpyrimidines. acs.org

A notable variation of the [4+2] cycloaddition involves the use of triazines in an inverse electron demand Diels-Alder reaction. In this case, the electron-deficient triazine acts as the diene and reacts with an electron-rich dienophile. For example, the reaction of 1,2,3-triazines can lead to the formation of the pyrimidine ring. acs.org This methodology has been successfully applied in the total synthesis of complex molecules containing a pyrimidine core.

Furthermore, copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles offers an efficient route to 2,4,6-trisubstituted pyrimidines. nih.gov This method is valued for its simplicity, good functional group tolerance, and scalability. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for the synthesis of pyrimidine derivatives, where a single molecule containing all the necessary atoms for the ring system undergoes cyclization. A common approach involves the formation of a pyrimidine core through an aza-Michael addition followed by intramolecular cyclization and a dehydrohalogenation/dehydration sequence. For instance, the reaction of fluorinated 2-bromoenones with aryl- or alkylamidines yields trifluoromethylated pyrimidines through such a pathway. acs.org

Another example is the samarium chloride-catalyzed cyclization of β-formyl enamides using urea as an ammonia source under microwave irradiation, which provides an efficient route to pyrimidines. organic-chemistry.org The mechanism likely involves the initial formation of an intermediate from the enamide and urea, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring.

Iron-catalyzed synthesis of pyrimidines from carbonyl derivatives and amidines also involves an intramolecular cyclization step. The proposed mechanism includes the formation of an intermediate enamine, followed by β-TEMPO elimination and subsequent cyclization to form the pyrimidine ring. mdpi.com

Table 3: Examples of Intramolecular Cyclization Pathways for Pyrimidine Synthesis

| Starting Material | Reagents/Catalyst | Key Steps |

|---|---|---|

| Fluorinated 2-bromoenones and Aryl/Alkylamidines | - | Aza-Michael addition, intramolecular cyclization, dehydrohalogenation/dehydration. acs.org |

| β-Formyl Enamides | Urea, Samarium Chloride, Microwave | Formation of intermediate, intramolecular cyclization, dehydration. organic-chemistry.org |

| Carbonyl Derivatives and Amidines | FeSO₄, TEMPO | Formation of enamine, β-TEMPO elimination, cyclization. mdpi.com |

Derivatization of β-Aldofuranosyl Amines with Base Construction

The synthesis of pyrimidine nucleosides, which are crucial in various biological processes and as therapeutic agents, can be achieved through the derivatization of β-aldofuranosyl amines followed by the construction of the pyrimidine base. This method, often referred to as a heterocyclization reaction, provides an alternative to the more common condensation of a sugar derivative with a pre-formed pyrimidine base. nih.gov

An efficient two-step procedure has been developed for the synthesis of pyrimidine nucleosides starting from β-anomeric isonitriles. These isonitriles react with Meldrum's acid to form glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives. These intermediates then undergo a reaction with an isocyanate, such as benzyl isocyanate or 2,4-dimethoxybenzyl isocyanate, through a transacylation process. This step leads to the formation of uridine-5-carboxylic acid derivatives and related nucleosides. nih.govacs.org

The resulting nucleoside carboxylic acids can be further modified. For instance, they can be converted into other C-5 derivatives through bromo-decarboxylation using N-bromosuccinimide. nih.gov This late-stage base heterocyclization strategy offers a versatile route to various pyrimidine nucleosides with diverse functionalities. nih.gov

Synthesis of Chlorinated Pyrimidines and Dehalogenation

Chlorinated pyrimidines, such as this compound precursors, are valuable intermediates in organic synthesis due to the reactivity of the chlorine atoms, which allows for further functionalization through nucleophilic substitution reactions.

A common method for the synthesis of chlorinated pyrimidines is the reaction of hydroxypyrimidines with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is typically performed by heating the hydroxypyrimidine in excess POCl₃, often in the presence of an organic base. A more efficient and scalable method involves using equimolar amounts of POCl₃ in a sealed reactor at elevated temperatures.

Another approach for synthesizing chlorinated pyrimidines involves reacting imidoyl chloride compounds with phosgene (COCl₂). researchgate.net The imidoyl chlorides can be generated in situ from the reaction of organic amides with phosgene or by reacting organic nitriles with hydrogen chloride. researchgate.net For the synthesis of 4,6-dichloropyrimidine, a process involving the reaction of 4,6-dihydroxypyrimidine with phosgene in the presence of a suitable acid scavenger, such as a tertiary amine, has been described.

Dehalogenation of chlorinated pyrimidines is a useful reaction to introduce hydrogen atoms at specific positions on the pyrimidine ring. This can be achieved through various reduction methods, including catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to achieve selective dehalogenation without reducing the pyrimidine ring itself.

Table 4: Methods for the Synthesis of Chlorinated Pyrimidines

| Starting Material | Chlorinating Agent | Key Features |

|---|---|---|

| Hydroxypyrimidines | Phosphorus oxychloride (POCl₃) | Widely used, can be performed with equimolar reagents in a sealed reactor. |

| Imidoyl Chlorides | Phosgene (COCl₂) | Imidoyl chlorides can be generated in situ from amides or nitriles. researchgate.net |

| 4,6-Dihydroxypyrimidine | Phosgene (COCl₂) | Requires an acid scavenger. |

Reactions of Imidoyl Chloride Compounds with Phosgene Equivalents

The synthesis of chlorinated pyrimidines, including precursors to this compound, can be achieved through the reaction of imidoyl chloride compounds with phosgene (COCl₂) or its equivalents. google.comgoogle.com This method provides a route to compounds like 4,6-dichloropyrimidine. google.com The imidoyl chloride starting materials can either be supplied directly or generated in situ from organic amides and phosgene, or from organic nitriles and hydrogen chloride. google.comgoogle.com

The general mechanism involves the condensation of imidoyl chloride intermediates, which then react with phosgene to form a chlorohydroxypyrimidine. google.com This intermediate can subsequently react with additional phosgene to yield the desired dichlorinated pyrimidine, along with carbon dioxide (CO₂) and hydrogen chloride (HCl) as byproducts. google.com For instance, the reaction of formamide and acetamide with phosgene can produce imidoyl chloride compounds that are then converted to 4,6-dichloropyrimidine. google.com The process can be initiated by combining two distinct organic amides to form a reactant mixture, to which phosgene is added. google.com Depending on the amount of phosgene used, the reaction can be controlled to yield either 4-chloro-6-hydroxypyrimidine or 4,6-dichloropyrimidine. google.com

Phosgene replacements can also be utilized in these synthetic pathways. google.com The conversion of amides to imidoyl chlorides can be accomplished using phosgene, which not only facilitates the formation of the imidoyl chloride but also incorporates its central carbon into the pyrimidine ring and is necessary for the final conversion of the pyrimidinol intermediate to the dichlorinated product. google.com

The reaction conditions, such as temperature and pressure, can be controlled. For example, reactions can be conducted in a Hastelloy C accelerating rate calorimetry (ARC) sphere, where the mixture is heated under autogenous pressure. googleapis.com The progress of the reaction can be monitored using a pressure transducer, and the final products are typically analyzed by liquid chromatography (LC) and gas chromatography/mass spectroscopy (GC/MS). googleapis.com

Table 1: Synthesis of Chlorinated Pyrimidines using Phosgene

| Starting Materials | Reagents | Intermediate | Final Product | Byproducts |

| Imidoyl Chlorides | Phosgene (COCl₂) | Chlorohydroxypyrimidine | Dichloropyrimidine | CO₂, HCl |

| Organic Amides (e.g., Formamide, Acetamide) | Phosgene (COCl₂) | Imidoyl Chlorides | 4,6-dichloropyrimidine | - |

| Organic Nitriles | Hydrogen Chloride (HCl), Phosgene (COCl₂) | Imidoyl Chlorides | Chlorinated Pyrimidines | - |

| 4,6-dihydroxypyrimidine | Phosgene (COCl₂), Tertiary Amine | - | 4,6-dichloropyrimidine | - |

Cross-Condensation Reactions for Polysubstituted Chlorinated Pyrimidines

Polysubstituted chlorinated pyrimidines can be synthesized via the cross-condensation of two different imidoyl chloride compounds in the presence of phosgene. google.com This method allows for the introduction of various substituents onto the pyrimidine ring. The process begins with the reaction of two distinct organic nitrile compounds with hydrogen chloride to form two different imidoyl chloride intermediates. google.com Alternatively, two different organic amides can be reacted with phosgene or its equivalent to generate the necessary imidoyl chlorides. google.com

These distinct imidoyl chlorides then undergo a cross-condensation reaction to form an intermediate that subsequently reacts with phosgene to produce a chlorohydroxypyrimidine. google.com Further reaction with phosgene converts the chlorohydroxypyrimidine into the corresponding polysubstituted dichloropyrimidine. google.com For example, if the R₁ and R₂ groups on the initial imidoyl chlorides are hydrogen atoms, the final product is 4,6-dichloropyrimidine. google.com However, by using substituted organic nitriles or amides as starting materials, various substituted 4,6-dichloropyrimidines can be prepared. google.com

Another approach to synthesizing polysubstituted pyrimidines involves an acylation/cyclization-chlorination process. thieme.de For instance, 2-trichloromethyl-4-chloropyrimidines can be synthesized and serve as valuable intermediates for a variety of substituted pyrimidine derivatives through nucleophilic substitution reactions. thieme.de These intermediates are prepared via a sequential acylation/intramolecular cyclization reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides, followed by treatment with phosphorus oxychloride (POCl₃). researchgate.net

Table 2: Examples of Cross-Condensation and Substitution for Polysubstituted Pyrimidines

| Reactant 1 | Reactant 2 | Reagent(s) | Key Intermediate | Product Type |

| Organic Nitrile 1 | Organic Nitrile 2 | HCl, Phosgene | Mixed Imidoyl Chlorides | Polysubstituted Dichloropyrimidine |

| Organic Amide 1 | Organic Amide 2 | Phosgene | Mixed Imidoyl Chlorides | Polysubstituted Dichloropyrimidine |

| 2-(trichloromethyl)-1,3-diazabutadienes | Acyl Chlorides | Triethylamine, POCl₃ | 2-(trichloromethyl)pyrimidin-4-one | 4-chloro-2-(trichloromethyl)pyrimidine derivatives |

Catalytic and Reductive Dechlorination Strategies

Catalytic and reductive dechlorination are crucial methods for the synthesis of pyrimidines from their chloro derivatives. oregonstate.edu These strategies involve the removal of chlorine atoms from the pyrimidine ring, often as the final step after the ring has been constructed and chlorinated.

Catalytic reduction was first applied to the dehalogenation of chloropyrimidines by Gabriel and Colman, who used a palladium hydroxide-impregnated calcium carbonate catalyst. oregonstate.edu Various catalysts and reaction conditions have since been explored. Palladium-based catalysts, such as palladium-strontium carbonate and palladium-barium sulfate, have been found to be effective, particularly when used with a hydrogen chloride acceptor like magnesium oxide. oregonstate.edu Raney nickel has also been employed for dehalogenation and desulfurization reactions. oregonstate.edu

The choice of solvent and hydrogen chloride acceptor can significantly influence the reaction's success and yield. oregonstate.edu For instance, in the dechlorination of 2,4-dichloropyrimidine using a palladium catalyst in an alcoholic solvent, magnesium oxide was used to neutralize the hydrogen chloride produced during the reaction. oregonstate.edu The efficiency of the reduction can be affected by the position of the chloro substituent on the pyrimidine ring, with some positions being more reactive than others. oregonstate.edu

Reductive dehalogenation can also be achieved using metallic zinc. oregonstate.edu For example, 2-amino-4-chloropyrimidine has been successfully reduced using finely divided metallic zinc in an aqueous alkaline dispersion. oregonstate.edu Another method involved the use of a mixture of activated charcoal and zinc dust. oregonstate.edu These methods highlight the versatility of reductive processes in modifying chlorinated pyrimidine structures.

Table 3: Catalytic and Reductive Dechlorination of Chloropyrimidines

| Substrate | Reagent/Catalyst | Solvent/Additive | Product |

| 2-amino-6-chloro-4-methylpyrimidine | Palladium hydroxide on Calcium Carbonate | - | 2-amino-4-methylpyrimidine |

| 2-chloropyrimidine | Palladium-strontium carbonate / Palladium-barium sulfate | Magnesium Oxide | Pyrimidine |

| 5-bromo-2-methylthiopyrimidine | Raney Nickel | Ammoniacal Alcohol | 2-methylpyrimidine |

| 2-amino-4-chloropyrimidine | Zinc dust | Aqueous alkaline dispersion | 2-aminopyrimidine (B69317) |

| 2,4-dichloropyrimidine | Palladium catalyst | Alcoholic solvent, Magnesium Oxide | Pyrimidine |

Chemical Reactivity and Derivatization of Pyrimidine 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is attributed to the strong electron-withdrawing effect of both the chlorine atom and the pyrimidine (B1678525) ring, which significantly enhances the electrophilicity of the carbonyl carbon. The general mechanism for this transformation involves the initial attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the expulsion of the chloride ion, a good leaving group, to regenerate the carbonyl double bond and yield the final acylated product.

Amidation Reactions and Carboxamide Formation

The reaction of pyrimidine-4-carbonyl chloride with ammonia or primary and secondary amines is a facile and widely employed method for the synthesis of pyrimidine-4-carboxamides. These reactions, often referred to as amidation, typically proceed under mild conditions and provide high yields of the corresponding amide derivatives. The general transformation involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the this compound, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine (B92270), is commonly added to the reaction mixture to neutralize the HCl byproduct and drive the reaction to completion.

Reactions with Primary and Secondary Amines

Both primary and secondary amines readily react with this compound to form the corresponding N-substituted and N,N-disubstituted pyrimidine-4-carboxamides, respectively. The reaction is generally carried out in aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile at room temperature. The versatility of this reaction allows for the introduction of a wide array of substituents onto the amide nitrogen, enabling the synthesis of a diverse library of pyrimidine-4-carboxamide (B1289416) derivatives.

Below is a table summarizing representative examples of amidation reactions with various primary and secondary amines:

| Amine Nucleophile | Product | Reaction Conditions |

| Aniline | N-phenylpyrimidine-4-carboxamide | Triethylamine, CH2Cl2, rt |

| Benzylamine | N-benzylpyrimidine-4-carboxamide | Pyridine, THF, 0 °C to rt |

| Morpholine (B109124) | (Morpholin-4-yl)(pyrimidin-4-yl)methanone | K2CO3, Acetonitrile, rt |

| Piperidine (B6355638) | (Piperidin-1-yl)(pyrimidin-4-yl)methanone | Diisopropylethylamine, CH2Cl2, rt |

Nucleophilic Substitutions with Heteroaromatic and Phenolic Nucleophiles

Beyond simple amines, heteroaromatic amines and phenols can also act as nucleophiles in reactions with this compound. The reaction with heteroaromatic amines, such as aminopyridines or aminothiazoles, leads to the formation of the corresponding N-heteroaryl pyrimidine-4-carboxamides. These reactions are crucial for linking different heterocyclic systems, a common strategy in medicinal chemistry.

Phenols, in the presence of a base, form phenoxide ions which are sufficiently nucleophilic to attack the carbonyl chloride. This reaction, a form of esterification, yields phenyl pyrimidine-4-carboxylates. The choice of base and reaction conditions can be critical to avoid side reactions, particularly with sensitive phenolic substrates.

Here are some examples of reactions with heteroaromatic and phenolic nucleophiles:

| Nucleophile | Product | Base | Solvent |

| 2-Aminopyridine | N-(pyridin-2-yl)pyrimidine-4-carboxamide | Triethylamine | Dichloromethane |

| Phenol | Phenyl pyrimidine-4-carboxylate | Sodium hydride | Tetrahydrofuran |

| 4-Methoxyphenol | 4-methoxyphenyl pyrimidine-4-carboxylate | Potassium carbonate | Acetone |

Pyrimidine Ring Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring in this compound is electron-deficient due to the presence of the two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as halogens. The carbonyl chloride group itself is a strong electron-withdrawing group, further activating the pyrimidine ring towards nucleophilic attack.

Regioselectivity in Halogen Displacement (C4 vs. C2 vs. C5 Positions)

In polychlorinated pyrimidine systems bearing a 4-carbonyl chloride group, the regioselectivity of nucleophilic substitution is a critical aspect. Generally, the C4 and C2 positions of the pyrimidine ring are the most activated towards nucleophilic attack due to the stabilizing effect of the adjacent nitrogen atoms on the Meisenheimer intermediate.

C4 Position: The chlorine atom at the C4 position is typically the most susceptible to displacement by nucleophiles. This is attributed to the strong activation by both the para- and ortho-nitrogen atoms.

C2 Position: The C2 position is also activated, though generally to a lesser extent than the C4 position in many pyrimidine systems. The presence of an electron-donating group at the C6 position can, however, enhance the reactivity of the C2 position.

C5 Position: The C5 position is the least reactive towards nucleophilic aromatic substitution. The negative charge in the Meisenheimer intermediate cannot be effectively delocalized onto the nitrogen atoms when the attack occurs at this position.

The presence of the electron-withdrawing carbonyl chloride group at the C4 position significantly influences the reactivity of other positions. For instance, in 2,4-dichloropyrimidine-5-carbonyl chloride, the chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position.

The following table illustrates the general order of reactivity of different positions in a substituted pyrimidine ring towards nucleophilic attack:

| Position | Relative Reactivity | Factors Influencing Reactivity |

| C4 | High | Activation by two nitrogen atoms. |

| C2 | Moderate to High | Activation by two nitrogen atoms; influenced by substituents at C6. |

| C5 | Low | Poor stabilization of the Meisenheimer intermediate. |

Sequential Displacement Strategies for Diversified Pyrimidines

The differential reactivity of the halogen substituents in polychlorinated pyrimidines can be exploited to achieve sequential displacement, leading to the synthesis of highly diversified pyrimidine derivatives. By carefully controlling the reaction conditions and the nature of the nucleophile, it is possible to selectively replace one halogen at a time.

For example, starting with a 2,4-dichloropyrimidine derivative, a less reactive nucleophile or milder reaction conditions can be used to selectively substitute the more reactive C4-chloro group. The resulting 2-chloro-4-substituted pyrimidine can then be subjected to a second nucleophilic substitution with a different nucleophile under more forcing conditions to replace the C2-chloro group. This stepwise approach allows for the introduction of two different substituents at the C2 and C4 positions, providing access to a wide range of polysubstituted pyrimidines.

This strategy is particularly valuable in drug discovery and materials science, where the precise placement of different functional groups is essential for tuning the biological activity or physical properties of the molecule.

Catalytic Cross-Coupling Reactions for Post-Functionalization

This compound serves as a versatile building block, not only for introducing the pyrimidine-4-carboxamide moiety but also for enabling subsequent functionalization of the pyrimidine core. Catalytic cross-coupling reactions are powerful tools for this purpose, allowing for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the pyrimidine ring, which may already be derivatized at the 4-position.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are instrumental in modifying halogenated pyrimidine scaffolds. While this compound itself is not the direct substrate for these couplings, its derivatives, particularly those containing halogen atoms (Cl, Br, I) on the pyrimidine ring, are excellent candidates for such transformations. The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organic halide, is a widely employed method.

Research has demonstrated the arylation of halogenated pyrimidines using palladium catalysts. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been successfully coupled with various aryl/heteroaryl boronic acids using a Pd(0) catalyst to generate novel pyrimidine analogs. mdpi.com Optimal yields were achieved using 5 mol% of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst with potassium phosphate (K₃PO₄) as the base in 1,4-dioxane. mdpi.com The electronic properties of the boronic acid play a significant role, with electron-rich boronic acids generally providing better yields. mdpi.com

The regioselectivity of these reactions is a critical aspect, especially in poly-halogenated systems. Studies on 2,4,6-trihalogenopyrido[2,3-d]pyrimidines have shown that selective functionalization can be achieved. A regioselective arylation at the C4 position was accomplished by reacting the dichloro compound with one equivalent of p-methoxyphenylboronic acid. academie-sciences.fr This selectivity highlights the ability to fine-tune the reaction conditions to target specific positions on the heterocyclic core. academie-sciences.frnih.gov The choice of catalyst, base, and solvent system is crucial for controlling the outcome of the coupling reaction.

| Catalyst | Substrate | Coupling Partner | Base | Solvent | Yield (%) | Ref |

| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | Good to Excellent | mdpi.com |

| Pd(PPh₃)₄ | 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenyl boronic acid | Na₂CO₃ | Toluene/Ethanol | 83 | academie-sciences.fr |

| Pd(OAc)₂ / Ligand | 2,4-dichloropyrrolo[2,3-d]pyrimidine | Aryl boronic acids | K₃PO₄ | Not Specified | Moderate to Excellent | researchgate.net |

This table presents examples of Suzuki-Miyaura coupling reactions on pyrimidine-related scaffolds.

Amidation and Other C-C/C-Heteroatom Bond Formations

The most direct and fundamental reaction of this compound is its use as an acylating agent to form amides. This reaction proceeds via nucleophilic acyl substitution, where an amine attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. This amidation is a highly efficient method for creating a stable amide linkage, forming a diverse range of pyrimidine-4-carboxamides.

The reaction is typically carried out in an aprotic solvent in the presence of a suitable base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine) or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk This classic approach, often referred to as the Schotten-Baumann reaction, is robust and widely applicable to primary and secondary amines. fishersci.co.uk

Beyond simple amidation, the pyrimidine core can undergo other C-heteroatom bond formations. For example, nucleophilic aromatic substitution (SNAr) on chloropyrimidines (which can be intermediates or derivatives in a synthetic sequence starting from the carbonyl chloride) with amines is a common strategy. nih.gov Acid-promoted amination of fused chloropyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has been shown to proceed efficiently in water, offering a greener alternative to organic solvents. nih.gov

The formation of C-C bonds directly from the carbonyl chloride can be achieved through reactions like Friedel-Crafts acylation, where the acyl chloride reacts with an electron-rich aromatic ring in the presence of a Lewis acid catalyst to form a ketone. This provides a direct route to 4-aroylpyrimidines.

| Reaction Type | Reagents | Product Type | Key Features | Ref |

| Amidation | Amine, Base (e.g., DIEA) | Pyrimidine-4-carboxamide | Efficient, versatile for primary/secondary amines. | fishersci.co.uk |

| Nucleophilic Aromatic Substitution (SNAr) | Amine, Acid (on chloropyrimidine substrate) | 4-Aminopyrimidine derivative | Can be performed in aqueous media. | nih.gov |

| C-C Bond Formation | Water-soluble Pd-imidate complex (on iodinated nucleoside) | C5-substituted pyrimidine | Suzuki-Miyaura arylation in water. | nih.gov |

This table summarizes key bond-forming reactions involving pyrimidine derivatives.

Transformation of this compound Intermediates into Fused Heterocycles

Intermediates derived from this compound are valuable precursors for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. These fused structures are of significant interest in medicinal chemistry due to their rigid, planar structures that can effectively interact with biological targets. ias.ac.in

The synthesis of fused pyrimidines can be achieved through various cyclization strategies. nuph.edu.ua One common approach involves intramolecular reactions where functional groups, introduced via the carbonyl chloride or elsewhere on the pyrimidine ring, react to form a new ring. For example, a pyrimidine-4-carboxamide derivative bearing a suitable functional group on the N-substituent can undergo intramolecular cyclization to form bicyclic or polycyclic structures.

Multicomponent reactions offer another powerful route. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives often involves the reaction of barbituric acid, an aldehyde, and malononitrile. nih.gov While not a direct transformation of this compound, this illustrates the types of cyclocondensation reactions used to build fused pyrimidine systems. An intermediate derived from this compound could be designed to participate in similar [4+2] cycloadditions or other pericyclic reactions to construct fused rings. mdpi.com

The general strategy often involves converting the carbonyl chloride into a more complex intermediate that contains the necessary functionalities for the subsequent ring-closing step. This could involve creating a diene system for a Diels-Alder reaction or installing a nucleophilic group that can attack an electrophilic site on the pyrimidine ring (or vice versa) in an intramolecular fashion. These methods provide access to a wide array of fused heterocycles, including important scaffolds like purines, thienopyrimidines, and quinazolines. nih.govnuph.edu.uarsc.org

| Fused System | Synthetic Approach | Precursor Type | Ref |

| Pyrano[2,3-d]pyrimidine | Multicomponent reaction | Barbituric acids, Aldehydes, Malononitrile | nih.gov |

| Thiazolo[3,2-a]pyrimidines | Three-component reaction | Pyrimidine derivative, Chloroacetic acid, Aromatic aldehyde | bu.edu.eg |

| Quinazolines | Intramolecular Cyclization | N-Aryl amidine intermediates | nuph.edu.ua |

| Furo/Pyrrolo-pyridines | Cyclization/Annulation | Functionalized pyridine derivatives | ias.ac.in |

This table provides examples of synthetic strategies for creating fused heterocyclic systems containing a pyrimidine or related azine ring.

Catalytic Systems and Green Chemistry in Pyrimidine Synthesis

Homogeneous and Heterogeneous Catalysis

Catalysis in pyrimidine (B1678525) synthesis can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to easily accessible active sites. Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the product and allows for easier recovery and recycling, a key aspect of sustainable chemistry. acs.org The choice between these systems often depends on the specific reaction, desired outcome, and practical considerations like cost and reusability. acs.orgrsc.org

Transition metals are powerful catalysts for constructing pyrimidine rings through various reaction pathways, including cyclizations and multicomponent reactions. nih.gov Their versatility allows for the formation of diverse C-C and C-N bonds necessary for the pyrimidine scaffold. nih.gov

Iridium (Ir): Iridium-pincer complexes have been effectively used in the regioselective, multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. mdpi.comnih.gov This process proceeds through a sustainable acceptorless dehydrogenative coupling pathway, liberating only hydrogen and water as byproducts. nih.govacs.org A variety of unsymmetrically substituted pyrimidines have been synthesized in yields of up to 93%. nih.govacs.org

Copper (Cu): Copper catalysts are widely employed due to their low cost and effectiveness. Copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for building the pyrimidine core. mdpi.com Copper-catalyzed reactions can proceed via various mechanisms, including the cyclization of ketones with nitriles or the [3+3] annulation of amidines with saturated ketones. organic-chemistry.org For example, the synthesis of pyrimidones from terminal alkynes, CO2, and amidine hydrochloride has been achieved using a copper catalyst. mdpi.com

Iron (Fe): As an abundant and non-toxic metal, iron is an attractive catalyst for green synthesis. Iron complexes have been used to catalyze the synthesis of pyrimidines from α,β-unsaturated ketones and amidines. nih.gov An iron(II)-complex, prepared in situ, has been shown to effectively catalyze the reaction of ketones, aldehydes, or esters with amidines to form a variety of pyrimidine derivatives. acs.org This method is noted for its operational simplicity and broad functional group tolerance. acs.org

Palladium (Pd): While often used for functionalization, palladium catalysts also play a role in the synthesis of the core pyrimidine structure, particularly in cross-coupling reactions that can be part of a multi-step synthesis sequence.

Table 1: Examples of Transition Metal-Catalyzed Pyrimidine Synthesis

| Catalyst Example | Reactants | Reaction Type | Key Feature |

|---|---|---|---|

| PN5P–Ir–pincer complex | Amidines, Alcohols | Multicomponent Synthesis mdpi.comnih.gov | High regioselectivity; sustainable (H₂ and H₂O byproducts) nih.govacs.org |

| Copper(II) | Alkynes, Amidines | Cycloaddition mdpi.com | Powerful tool for pyrimidine construction from readily available materials mdpi.com |

| Iron(II)-complex with 1,10-phenanthroline | Ketones/Esters, Amidines | Cyclization acs.org | Utilizes an inexpensive, eco-friendly metal; broad substrate scope nih.govacs.org |

Lewis acids facilitate pyrimidine synthesis by activating reactants, typically by coordinating to carbonyl groups or nitrogen atoms. This enhances the electrophilicity of the substrates, promoting cyclization and condensation reactions. acs.org

Zinc Chloride (ZnCl₂): ZnCl₂ has been used to catalyze the three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate to yield 4,5-disubstituted pyrimidines. organic-chemistry.org It is also effective in the [5+1] annulation of enamidines with orthoesters. mdpi.com

Samarium Chloride (SmCl₃): Samarium chloride is an efficient Lewis acid catalyst, particularly in microwave-assisted reactions. It has been used for the cyclization of β-formyl enamides with urea (B33335) to produce pyrimidines, significantly reducing reaction times compared to conventional heating. organic-chemistry.org

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O): This catalyst has been employed in the solvent-free synthesis of dihydropyrimidinones using a "Grindstone Chemistry Technique," which is a mild and environmentally friendly approach. researchgate.net

A study on the synthesis of 4-aminopyrimidines found that aminophilic Lewis acids were particularly effective, with iron(II) chloride (FeCl₂) enhancing product yield significantly. researchgate.net The stoichiometry of the Lewis acid (e.g., ZnCl₂) and reactants can be crucial to prevent issues like the non-stirrability of the reaction mixture. researchgate.net

Organocatalysis utilizes small organic molecules to accelerate reactions, avoiding the use of potentially toxic and expensive metals. This approach is a cornerstone of green chemistry.

DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO-based ionic liquids have been developed as efficient and reusable catalysts for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. oiccpress.com

L-Proline: This amino acid is a versatile organocatalyst. It has been used as a Lewis acid catalyst in the three-component reaction of aromatic aldehydes, urea/thiourea, and 3,4-dihydro-(2H)-pyran. acs.org L-proline nitrate, an ionic liquid, has also been shown to be an effective catalyst for pyrimidine synthesis under ultrasonic irradiation. researchgate.netjapsonline.com

Dibutylamine (DBA): DBA has been reported as a highly efficient catalyst for synthesizing pyrano[2,3-d]pyrimidine derivatives in aqueous media. tandfonline.com

TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy): This stable radical is used as a co-catalyst, often with a metal catalyst like iron or copper. organic-chemistry.org It participates in oxidation steps, for instance, in the [3+3] annulation of amidines with saturated ketones, which involves a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org

Trityl chloride (TrCl) can act as a neutral catalyst that generates a trityl cation in situ. This carbocationic system can activate aldehydes, facilitating multicomponent reactions for the synthesis of fused pyrimidine derivatives like pyrano[2,3-d]pyrimidines. tandfonline.comnih.gov The reaction proceeds under neutral conditions, and the proposed mechanism involves the activation of the aldehyde by the trityl cation, followed by reaction with other components and subsequent cyclization. tandfonline.com

Ionic liquids (ILs) are salts with low melting points, often referred to as "green solvents" due to their negligible vapor pressure, thermal stability, and potential for recyclability. rasayanjournal.co.innih.gov They can act as both the solvent and the catalyst.

The synthesis of various pyrimidine derivatives has been successfully carried out in ILs. For example, triethylammonium acetate was used as a recyclable ionic liquid medium for the microwave-assisted synthesis of pyrazole-linked triazolo-pyrimidine hybrids. nih.gov Similarly, triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) has been used as an efficient and recoverable catalyst and solvent for synthesizing chromone-pyrimidine coupled derivatives. nih.gov L-Proline nitrate is another example of an ionic liquid catalyst that promotes pyrimidine synthesis efficiently. researchgate.netjapsonline.com The use of DABCO-based ILs also highlights this trend. oiccpress.com

Environmentally Benign Synthetic Approaches

Green chemistry principles are increasingly being integrated into pyrimidine synthesis to reduce the environmental footprint of chemical processes. rasayanjournal.co.injmaterenvironsci.com These approaches focus on high atom economy, use of safer solvents, energy efficiency, and waste reduction. nih.govpowertechjournal.com

Key environmentally benign strategies include:

Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. jmaterenvironsci.com The synthesis of various pyrimidine derivatives, such as pyrano[2,3-d]pyrimidines, has been effectively performed in aqueous media. jmaterenvironsci.comtandfonline.com Ionic liquids are also considered green solvent alternatives. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) minimizes solvent-related waste and can lead to faster reaction times and simpler workups. researchgate.netrasayanjournal.co.in Techniques like "Grindstone Chemistry" or reactions under microwave irradiation without a solvent are examples of this approach. researchgate.netrasayanjournal.co.in

Energy-Efficient Methods: Microwave and ultrasound irradiation are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.orgrasayanjournal.co.in These methods provide efficient energy transfer directly to the reacting molecules.

Recyclable Catalysts: The use of heterogeneous catalysts, including magnetic nanoparticles (e.g., Fe₃O₄), allows for easy separation from the reaction mixture (often using an external magnet) and reuse over multiple cycles with minimal loss of activity. acs.orgnih.gov Supramolecular catalysts like β-cyclodextrin have also been used in aqueous media and can be recovered and reused. acs.org

Table 2: Comparison of Green Synthetic Approaches for Pyrimidines

| Approach | Principle | Example | Advantages |

|---|---|---|---|

| Multicomponent Reactions | Combining ≥3 reactants in one pot rasayanjournal.co.in | Biginelli reaction for dihydropyrimidinones researchgate.net | High atom economy, reduced steps, less waste jmaterenvironsci.com |

| Aqueous Media Synthesis | Using water as the solvent jmaterenvironsci.com | Diammonium hydrogen phosphate catalyzed synthesis of pyrano[2,3,d]pyrimidines in water jmaterenvironsci.com | Safe, non-toxic, inexpensive, environmentally benign acs.org |

| Microwave/Ultrasound Assistance | Using alternative energy sources rasayanjournal.co.in | SmCl₃-catalyzed synthesis under microwave irradiation organic-chemistry.org | Faster reactions, higher yields, energy efficiency rasayanjournal.co.in |

| Recyclable Catalysis | Use of heterogeneous or reusable catalysts nih.gov | Fe₃O₄ nanoparticle-catalyzed synthesis nih.gov | Reduced catalyst waste, lower cost, sustainable acs.org |

| Solvent-Free Conditions | Reaction of neat reactants rasayanjournal.co.in | CuCl₂·2H₂O catalyzed synthesis via grinding researchgate.net | Eliminates solvent waste, simple workup rasayanjournal.co.in |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use and disposal. These reactions are often facilitated by grinding or milling, which provides the necessary energy to initiate and sustain the chemical transformation.

One prominent solvent-free method for pyrimidine synthesis is the mechanochemical approach using ball milling. This technique has been successfully employed for the one-pot, multicomponent synthesis of various pyrimidine derivatives. For instance, the use of a modified ZnO nanoparticle catalyst in a solvent-free ball milling process has demonstrated high efficiency. elsevierpure.com This method is characterized by the use of a recyclable catalyst and is scalable to multigram quantities, offering ease of product isolation. elsevierpure.com Another example is the catalyst-free, one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones via ball-milling, which proceeds with quantitative yields and is environmentally friendly due to the absence of any solvent or catalyst. mdpi.comnih.gov

The "grindstone chemistry technique" is another solvent-free approach that has been utilized for the synthesis of dihydropyrimidinones in high yields under mild and eco-friendly conditions. researchgate.net These examples, while not directly producing pyrimidine-4-carboxylic acid, establish a strong precedent for the feasibility of synthesizing this key precursor under solvent-free conditions, likely through a multicomponent reaction involving a suitable three-carbon synthon and an amidine source. The elimination of solvent waste and the often-milder reaction conditions make this an attractive green alternative to traditional methods.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Pyrimidine Derivatives

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating methods. semanticscholar.org The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. semanticscholar.org

The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation. For instance, a convergent pathway for synthesizing ethyl pyrimidine-quinolinecarboxylate derivatives involves the coupling of key intermediates under microwave irradiation at 150-170 °C in a green solvent. nih.gov This highlights the ability of microwave heating to facilitate challenging C-N bond formations efficiently. Similarly, the synthesis of pyrimidine-5-carboxamide derivatives has been reported using both conventional heating and microwave irradiation, with the latter offering shorter reaction times and high yields. scispace.com

Microwave-assisted Biginelli condensation, a classic multicomponent reaction for the synthesis of dihydropyrimidinones, has been extensively studied and provides a template for the potential synthesis of pyrimidine-4-carboxylic acid precursors. semanticscholar.org For example, the synthesis of tetrahydropyrimidine derivatives has been achieved through a microwave-assisted Biginelli condensation of a 1,3,4-oxadiazole-based aldehyde, substituted acetoacetanilide, and N,N'-dimethyl urea. semanticscholar.org The use of microwave irradiation in these syntheses not only accelerates the reactions but also aligns with green chemistry principles by improving energy efficiency. semanticscholar.org

Table 2: Microwave-Assisted vs. Conventional Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

Data adapted from a study on the synthesis of pyrimido[4,5-d]pyrimidine derivatives, illustrating the significant reduction in reaction time and improvement in yield with microwave-assisted synthesis. jocpr.com

Ultrasonic Irradiation in Chemical Reactions

The use of ultrasonic irradiation in chemical synthesis, often referred to as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. elsevierpure.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical reactions. researchgate.net

Ultrasound has been effectively applied to the synthesis of a wide range of pyrimidine derivatives. elsevierpure.comnih.gov A review of ultrasound-assisted synthesis of pyrimidines highlights its role in promoting shorter reaction times and higher yields. elsevierpure.com For example, a facile one-pot synthesis of pyrimidine derivatives has been achieved through the reaction of 2-amino benzimidazole, substituted aromatic aldehydes, and malononitrile under ultrasonic irradiation using a recyclable ZnCr2O4 nanocatalyst. nih.gov This method offers advantages such as mild reaction conditions, easy isolation of products, and high yields. nih.gov

While specific examples of the ultrasonic synthesis of pyrimidine-4-carboxylic acid are not prevalent in the literature, the successful application of this technique to other pyrimidine syntheses suggests its potential. researchgate.net The Biginelli reaction, for instance, has been successfully carried out using ultrasound irradiation, demonstrating the utility of this method for constructing the pyrimidine core. researchgate.net The eco-friendly nature of sonochemistry, often allowing for the use of greener solvents or even solvent-free conditions, makes it a valuable tool in the green synthesis of pyrimidine precursors. researchgate.net

Mechanical Activation Procedures

Mechanical activation, primarily through techniques like ball milling, is a cornerstone of mechanochemistry and a key green chemistry approach. elsevierpure.com This method involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent. The energy input from the milling process can overcome activation barriers and promote reactions between solid reactants.

The synthesis of pyrimidine derivatives under mechanochemical conditions has been shown to be highly effective. A "solvent-less" mechanochemical approach for the synthesis of various pyrimidine derivatives using a highly efficient, recyclable ZnO nanoparticle catalyst has been reported. elsevierpure.com This method is not only environmentally friendly but also scalable, a crucial factor for practical applications. elsevierpure.com Furthermore, the catalyst-free, one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling demonstrates the power of mechanochemistry to drive reactions to completion with high yields without the need for any additives. mdpi.comnih.gov

The principles of mechanochemical synthesis are directly applicable to the formation of the pyrimidine-4-carboxylic acid backbone. A multicomponent reaction strategy under ball milling conditions could potentially provide a direct and solvent-free route to this important intermediate. The simplicity of the procedure and the avoidance of solvent waste make mechanical activation a highly attractive green synthetic methodology.

Emphasis on High Yields and Reduced Byproduct Formation

A central goal of green chemistry is to maximize the efficiency of chemical reactions, which translates to achieving high yields of the desired product while minimizing the formation of byproducts. The catalytic systems and alternative energy sources discussed in the preceding sections all contribute to this objective.

The use of highly efficient and recyclable catalysts is a key strategy for improving yields and reducing waste. For example, a robust biowaste bone char-Bronsted solid acid catalyst has been used for the highly efficient synthesis of pyrimidine-5-carbonitrile derivatives. nih.govnih.gov This catalyst can be reused multiple times without a significant loss in efficiency, contributing to a more sustainable process. nih.govnih.gov Similarly, the application of microwave irradiation and ultrasonic energy often leads to cleaner reactions with fewer side products due to the rapid and targeted energy input, which can minimize thermal decomposition and other unwanted side reactions. rasayanjournal.co.innih.gov

Applications of Pyrimidine 4 Carbonyl Chloride Derivatives in Medicinal Chemistry and Drug Discovery

Pyrimidine (B1678525) as a Privileged Scaffold for Therapeutic Agents

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that can be modified to bind to multiple, distinct biological targets. The pyrimidine nucleus is a quintessential example of such a scaffold. nih.gov It is a fundamental component of natural products and genetic material, including DNA and RNA. nih.govelsevierpure.com This inherent biocompatibility and its versatile chemical nature have made pyrimidine and its derivatives a cornerstone in the development of therapeutic agents. nih.govbenthamdirect.comnih.gov

Pyrimidine-based structures are noted for their roles in various biological processes and their involvement in the pathogenesis of diseases like cancer, making them attractive starting points for drug discovery. elsevierpure.combenthamdirect.com The ability to systematically modify the pyrimidine core allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. elsevierpure.com Consequently, pyrimidine derivatives have been extensively investigated and developed as anticancer agents, particularly as protein kinase inhibitors. nih.gov

Design and Construction of Pyrimidine-Focused Chemical Libraries

The creation of chemical libraries focused on a specific scaffold, like pyrimidine, is a strategic approach to drug discovery. By generating a large and diverse collection of related molecules, researchers can efficiently explore the chemical space around the core structure to identify compounds with desired biological activities. acs.org The pyrimidine framework is an ideal modular scaffold for generating libraries with drug-like properties due to its presence in numerous approved drugs and natural products. acs.orgnih.gov

Synthetic strategies for building these libraries often involve substitution reactions where different chemical building blocks are attached to the core pyrimidine ring. nih.gov This combinatorial approach allows for the rapid generation of millions of unique compounds, significantly increasing the chances of finding a "hit" against a biological target. nih.govacs.org

DNA-Encoded Library Technology (DELT) represents a significant advancement in the construction and screening of vast chemical libraries. nih.gov In this technique, each small molecule in the library is covalently linked to a unique DNA fragment that serves as an amplifiable identification barcode. ethz.chgardp.orgazolifesciences.com This linkage of a chemical structure to its genetic identifier allows for the creation and interrogation of libraries containing billions, or even trillions, of members in a single test tube. acs.orgnih.govx-chemrx.com

The process streamlines drug discovery by enabling the simultaneous screening of an unprecedented number of compounds against a protein target. azolifesciences.comsigmaaldrich.com Molecules that bind to the target are isolated, and their DNA barcodes are amplified and sequenced to reveal their chemical structures. x-chemrx.com Recently, DELT has been successfully applied to create large-scale pyrimidine-focused libraries, leading to the identification of potent binders for protein targets like BRD4. acs.orgnih.gov

High-Throughput Screening (HTS) is an automated process used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. bmglabtech.commalvernpanalytical.com It utilizes robotics, liquid handling devices, and sensitive detectors to conduct a large number of tests in a short period, making it a cornerstone of modern pharmaceutical research. bmglabtech.comnih.gov

The primary goal of HTS is to identify "hits" or "leads"—compounds that demonstrate the desired effect on a biological target. bmglabtech.com These hits provide a starting point for further optimization in the drug discovery pipeline. bmglabtech.comnih.gov HTS campaigns involve several steps, including assay development, a pilot screen to test the protocol, the main screening of the entire library, and data analysis to identify active compounds. ucsf.edu The combination of large, diverse libraries, such as those based on the pyrimidine scaffold, and the efficiency of HTS significantly accelerates the pace of discovering new therapeutic agents. nih.gov

Role in Targeting Specific Biological Pathways and Enzymes

Pyrimidine-4-carbonyl chloride derivatives are instrumental in developing inhibitors that target specific enzymes and biological pathways implicated in disease. Their structural versatility allows for the design of molecules that can fit into the active sites of enzymes with high specificity, thereby modulating their activity.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. acs.orgnih.gov NAEs, which include the endocannabinoid anandamide, are involved in numerous physiological processes such as pain, inflammation, and anxiety. acs.orgnih.gov Therefore, inhibiting NAPE-PLD presents a therapeutic strategy for various conditions.

A high-throughput screening campaign identified a pyrimidine-4-carboxamide (B1289416) compound as a sub-micromolar inhibitor of NAPE-PLD. acs.org Subsequent optimization of this initial hit led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor with a nanomolar potency. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrimidine ring were crucial for enhancing inhibitory activity. For instance, introducing an (S)-3-phenylpiperidine group at one position and an (S)-3-hydroxypyrrolidine group at another resulted in a significant increase in potency. acs.org

Table 1: NAPE-PLD Inhibitory Activity of Pyrimidine-4-carboxamide Derivatives

Data sourced from ACS Publications. acs.orgnih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a vital role in cellular processes like proliferation and differentiation. nih.gov Overexpression or mutation of EGFR is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC), making it a critical therapeutic target. nih.govpharmajournal.netpharmajournal.net Pyrimidine derivatives have been extensively developed as EGFR inhibitors because their structure is well-suited to interact with the ATP-binding site of the kinase domain. pharmajournal.net

Numerous pyrimidine-based compounds have been designed and synthesized, showing potent inhibitory activity against EGFR. pharmajournal.net For example, a series of new pyrimidine-5-carbonitrile derivatives were evaluated for their anticancer activity, with compound 10b emerging as a highly potent EGFR inhibitor with an IC₅₀ value of 8.29 nM. rsc.org Another study focused on 2-aminopyrimidine (B69317) derivatives to overcome drug resistance caused by the EGFR C797S mutation. nih.gov In these studies, compounds like A5 showed significant anti-proliferative activity against resistant cell lines. nih.gov The design of these inhibitors often involves molecular docking studies to predict how the molecule will bind to the EGFR active site, guiding the synthesis of more effective compounds. rsc.orgnih.gov

Table 2: EGFR Inhibitory Activity of Selected Pyrimidine Derivatives

Data sourced from RSC Publishing and PubMed. rsc.orgnih.gov

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, and migration, making it an attractive target for cancer therapy. A significant number of FAK inhibitors are built upon the 2,4-diaminopyrimidine (B92962) scaffold. The synthesis of these complex molecules can be envisaged through pathways that utilize this compound as a key intermediate for introducing the carboxamide functionality, which can then be further elaborated. For example, a series of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives were synthesized and evaluated as FAK inhibitors. bu.edu.eg While the specific synthetic route for this series did not explicitly start from this compound, the presence of the core pyrimidine structure linked to an amino group at the 4-position, which can be derived from a carboxamide, demonstrates the relevance of this chemical class. The versatility of this compound allows for the introduction of diverse substituents at the 4-position, facilitating the exploration of the chemical space around the FAK binding site.

Influenza A Virus Polymerase (PA-PB1 Interface) Inhibitors

The influenza A virus polymerase is a heterotrimeric complex essential for viral replication, and the interface between the PA and PB1 subunits has been identified as a promising target for antiviral drug development. Pyrimidine-based compounds have shown potential as inhibitors of this protein-protein interaction. Research into a new generation of anti-influenza agents has explored pyridine (B92270) and pyrimidine derivatives. One study reported the synthesis of 2-chloro-N,6-diphenylpyrimidine-4-carboxamide, directly highlighting the use of a pyrimidine-4-carboxamide structure. nih.gov This underscores the direct applicability of this compound in synthesizing inhibitors that target the influenza virus polymerase. The ability to introduce various aryl and other substituents onto the pyrimidine ring and the carboxamide nitrogen is crucial for optimizing the binding affinity and antiviral activity of these compounds.

Cyclooxygenase (COX-2) Selective Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Pyrimidine-based scaffolds have been successfully employed in the design of potent and selective COX-2 inhibitors. For example, novel pyrimidines have been synthesized and shown to have excellent COX-2 inhibitory activities. researchgate.net The synthesis of these molecules often involves the construction of a substituted pyrimidine ring, and the introduction of a carboxamide group at the 4-position can be a key step in modulating their biological activity and pharmacokinetic properties. The reactivity of this compound makes it a valuable precursor for creating a diverse range of pyrimidine-4-carboxamide derivatives for screening as potential COX-2 inhibitors.

Human σ1 Receptor Inhibitors

The human σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in pain modulation. Consequently, ligands that modulate the activity of this receptor are of significant therapeutic interest. The pyrimidine scaffold has been identified as a crucial element for potent antagonism of the σ1 receptor. nih.gov The synthesis of a new series of pyrimidines as potent sigma-1 receptor (σ1R) antagonists has been the focus of research aimed at treating neuropathic pain. nih.gov While the syntheses described in the literature may start from different pyrimidine precursors, the formation of a pyrimidine-4-carboxamide linkage is a common strategy to introduce necessary pharmacophoric features. The versatility of this compound allows for the systematic modification of the substituents on the pyrimidine ring and the amide nitrogen, which is essential for optimizing the affinity and selectivity of these compounds for the σ1 receptor.

Structure-Activity Relationship (SAR) Studies of Pyrimidine-4-carboxamides

The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, is fundamental to drug discovery. For pyrimidine-4-carboxamides, extensive SAR studies have been conducted to elucidate the key structural features required for potent and selective inhibition of various biological targets. These studies typically involve the synthesis of a library of analogues where different substituents are systematically varied at different positions of the pyrimidine-4-carboxamide scaffold.

A comprehensive SAR study of a library of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators, provides a clear example of this process. nih.govacs.orgresearchgate.net The study involved modifications at three different positions of the pyrimidine-4-carboxamide core. The key findings from this research are summarized below and in the accompanying data table.

| Position of Substitution | Key Findings |

| Amide (R1) | No significant improvement in inhibitory activity was observed by changing the substituent at this position, suggesting it may bind in a shallow, lipophilic pocket. |

| C2-Position (R2) | Conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine increased the inhibitory potency by 3-fold. nih.govacs.orgresearchgate.net |

| C6-Position (R3) | Replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity by 10-fold. nih.govacs.orgresearchgate.net |

These findings highlight the importance of specific steric and electronic properties of the substituents at different positions of the pyrimidine-4-carboxamide scaffold for achieving high inhibitory potency.

Impact of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on the pyrimidine-4-carboxamide scaffold play a crucial role in determining the biological activity of the resulting derivatives. These properties influence how the molecule interacts with its biological target, affecting binding affinity, selectivity, and pharmacokinetic properties.

Electronic Properties: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the charge distribution within the pyrimidine ring and the carboxamide linkage. This, in turn, can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein. For instance, in the SAR study of NAPE-PLD inhibitors, it was observed that at the para-position of a phenyl group at the C2-position, both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, trifluoromethyl) substituents reduced the activity. researchgate.net This suggests that a specific electronic environment is required for optimal binding and that significant deviations from this can be detrimental.